2-(dicyclohexylamino)acetic Acid

Beschreibung

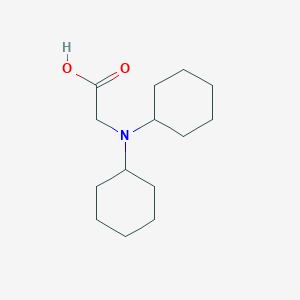

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dicyclohexylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBUINLKXFHHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC(=O)O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390385 | |

| Record name | Glycine, N,N-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102964-47-6 | |

| Record name | Glycine, N,N-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dicyclohexylglycine: Structure, Properties, and Synthetic Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dicyclohexylglycine, a sterically hindered, non-proteinogenic amino acid. Due to its unique structural properties, this compound presents significant interest for applications in peptide design, asymmetric synthesis, and materials science. We will delve into its core molecular attributes, propose a robust synthetic pathway with detailed mechanistic reasoning, and explore its potential applications based on established chemical principles.

Core Molecular Attributes of N,N-Dicyclohexylglycine

N,N-dicyclohexylglycine is an alpha-amino acid characterized by a glycine backbone where the amino nitrogen is disubstituted with two bulky cyclohexyl groups. This high degree of steric hindrance around the nitrogen atom dictates its chemical reactivity and physical properties, making it a unique building block.

Chemical Structure

Figure 1: 2D Chemical structure of N,N-dicyclohexylglycine.

Molecular Formula and Weight

-

Molecular Formula: C₁₄H₂₅NO₂

-

Molecular Weight: 239.36 g/mol

Key Physicochemical Properties

| Property | Value / Predicted Value | Source / Rationale |

| IUPAC Name | 2-(dicyclohexylamino)acetic acid | Standard Nomenclature |

| Molecular Weight | 239.36 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | Predicted based on structure and analogues |

| Predicted XLogP3 | ~3.5 | Estimated based on the ethyl ester (XLogP3 = 4.2)[1] and hydrolysis |

| Hydrogen Bond Donor Count | 1 (from carboxylic acid) | Structural Analysis |

| Hydrogen Bond Acceptor Count | 3 (from nitrogen and oxygens) | Structural Analysis |

| Solubility | Low in water; Soluble in organic solvents (e.g., DCM, THF, Methanol) | Predicted based on high lipophilicity |

Synthesis and Purification

The synthesis of N,N-dicyclohexylglycine is non-trivial due to the steric bulk of the dicyclohexylamino group, which can impede standard N-alkylation reactions. A highly effective and rational approach is the reductive amination of glyoxylic acid with dicyclohexylamine.

Rationale for Synthetic Strategy

Reductive amination is the method of choice for several key reasons:

-

High Efficiency: It is a one-pot reaction that combines the formation of an iminium ion intermediate and its subsequent reduction.

-

Selectivity: The use of a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is crucial. These reagents are less reactive towards the carbonyl group of glyoxylic acid and preferentially reduce the iminium ion formed in situ. This avoids the undesired reduction of the starting aldehyde.[2][3][4][5]

-

Favorable Kinetics: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to the key iminium intermediate. The presence of a mild acid (the glyoxylic acid itself) can catalyze this step.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a self-validating system for the synthesis and purification of N,N-dicyclohexylglycine.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dicyclohexylamine (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and dichloromethane (DCM, ~5 mL per mmol of amine).

-

Stir the mixture at room temperature for 30 minutes. The initial reaction forms the iminium ion intermediate.

Step 2: Reduction

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture in portions over 20 minutes.

-

Causality: Portion-wise addition is necessary to control the exothermic reaction and any potential gas evolution. STAB is chosen for its mildness and high selectivity for imines over carbonyls.

-

-

Allow the reaction to stir at room temperature for 12-24 hours.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in DCM). The disappearance of the dicyclohexylamine starting material indicates reaction completion.

Step 4: Work-up and Extraction

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification and Isolation

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N,N-dicyclohexylglycine as a crystalline solid.

Workflow Visualization

Caption: Synthetic workflow for N,N-dicyclohexylglycine via reductive amination.

Potential Applications & Mechanistic Insights

The unique structure of N,N-dicyclohexylglycine makes it a valuable tool for peptide chemists and drug developers.

Role as a Bulky Amino Acid in Peptide Synthesis

The incorporation of non-proteinogenic amino acids with sterically demanding side chains is a proven strategy in peptide design.[6][7][8] N,N-dicyclohexylglycine, with its two bulky cyclohexyl groups directly on the backbone nitrogen, can impart unique conformational constraints.

-

Enzymatic Stability: The bulky groups can shield the adjacent peptide bonds from proteolytic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.[9]

-

Conformational Rigidity: The steric hindrance restricts the rotation around the N-Cα bond, which can be used to induce specific secondary structures like β-turns or to lock a peptide into a bioactive conformation.

-

Modulation of Lipophilicity: The addition of two cyclohexyl groups significantly increases the lipophilicity of a peptide sequence, which can enhance membrane permeability or alter its pharmacokinetic profile.[10]

The synthesis of peptides using this amino acid would likely require specialized coupling reagents designed to overcome steric hindrance, such as those based on carbodiimides (like DCC) or phosphonium/uronium salts.[11][12]

Potential as a Chiral Resolving Agent

Chiral resolution is a fundamental technique for separating enantiomers from a racemic mixture. This process relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.

Although N,N-dicyclohexylglycine is achiral, its derivatives can be made chiral. However, as a carboxylic acid, it can be used to resolve racemic mixtures of chiral amines.

Principle of Resolution:

-

A racemic mixture of a chiral amine (R-amine and S-amine) is treated with N,N-dicyclohexylglycine.

-

This forms two diastereomeric salts: [R-amine / Acid] and [S-amine / Acid].

-

Due to different spatial arrangements, one diastereomeric salt is typically less soluble in a given solvent and selectively crystallizes out.

-

The crystallized salt is separated by filtration.

-

The pure enantiomer of the amine is then liberated from the salt by treatment with a base.

Caption: General principle of chiral resolution using a resolving agent.

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for N,N-dicyclohexylglycine is not widely available, data from structurally related compounds such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N-Dicyclohexylmethylamine provide a basis for safe handling protocols.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

-

Toxicity: Analogous compounds like DCC are known skin sensitizers and irritants.[11][14] Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Crucial Note: This information is for guidance only. Always consult a substance-specific SDS before handling any chemical.

Conclusion

N,N-dicyclohexylglycine is a synthetic amino acid with significant steric bulk conferred by its two cyclohexyl substituents. While its direct characterization in the literature is sparse, its structure suggests compelling applications. Its synthesis is achievable through robust methods like reductive amination. For researchers in peptide science and drug discovery, it represents a valuable building block for creating conformationally constrained, proteolytically stable peptides with modified lipophilicity. Furthermore, its acidic nature provides potential utility as a resolving agent for chiral amines. As with any specialized chemical, proper synthesis validation and adherence to safety protocols are paramount for its successful application in research and development.

References

-

Strøm, M. B., Haug, B. E., Skar, M. L., Stensen, W., Stiberg, T., & Svendsen, J. S. (2004). Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides. Journal of Medicinal Chemistry, 47(16), 4159–4162. Available at: [Link]

-

PubChem. (n.d.). Glycine, N,N-dicyclohexyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chen, K., & Diao, T. (2021). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Nature Communications, 12(1), 6332. Available at: [Link]

-

Wagner, D., & Spiteller, M. (2018). Glycine Imine—The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 57(30), 9472-9476. Available at: [Link]

-

Legentil, L., Foll, E., Le Grel, P., & Baudy-Floc'h, M. (2005). Synthesis of Fmoc-protected aza-β3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(42), 7073-7075. Available at: [Link]

-

ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic strategy. Retrieved from: [Link]

-

PubChem. (n.d.). Glycine, N-cyclohexyl-. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Retrieved from: [Link]

-

Spring, D. R., & Krishnamurthy, R. (2018). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Angewandte Chemie International Edition, 57(30), 9477-9481. Available at: [Link]

-

ResearchGate. (n.d.). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine (2) is one of the proposed key intermediate in this transformation. Retrieved from: [Link]

-

Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from: [Link]

-

Moyer, B. A., et al. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use in Next Generation Caustic-Side Solvent Extraction. Oak Ridge National Laboratory. Available at: [Link]

-

PubChem. (n.d.). N,N'-Dicyclohexylurea. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of the compounds. DCC: N,N′-dicyclohexylcarbodiimide; CDI: carbonyldiimidazole. Retrieved from: [Link]

- Google Patents. (n.d.). CN102408355A - Synthetic method of dicyclohexylcarbodiimide compound.

- Patsnap. (n.d.). Method for producing N,N'-dicyclohexyl carbodiimide.

-

CHEMICAL POINT. (n.d.). N,N-Dicyclohexylmethylamine. Retrieved from: [Link]

Sources

- 1. Glycine, N,N-dicyclohexyl-, ethyl ester | C16H29NO2 | CID 17540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 4. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. biocat.com [biocat.com]

- 11. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemicalpoint.eu [chemicalpoint.eu]

- 14. N,N'-Dicyclohexylcarbodiimide CAS 538-75-0 | 802954 [merckmillipore.com]

biological activity of dicyclohexylamino acetic acid derivatives

An In-depth Technical Guide to the Biological Activity of Dicyclohexylamino Acetic Acid Derivatives

Executive Summary

The intersection of established pharmacophores with novel structural motifs presents a fertile ground for the discovery of new therapeutic agents. This guide focuses on the pharmacological potential of dicyclohexylamino acetic acid derivatives, a class of compounds that remains relatively underexplored in publicly accessible literature. By combining the lipophilic, sterically significant dicyclohexylamino moiety with the versatile acetic acid scaffold, these molecules are hypothesized to possess significant biological activities, particularly in the domains of inflammation, pain, and central nervous system disorders.

As Senior Application Scientists, our goal is to provide not just a review of existing data, but a predictive and methodological framework for future research. This document synthesizes established principles from related chemical classes to propose likely mechanisms of action and lays out a comprehensive, self-validating suite of experimental protocols for their investigation. We will explore the causality behind these experimental choices, offering insights to guide researchers in the rigorous evaluation of this promising, yet nascent, class of compounds.

The Scientific Rationale: A Hybrid Scaffold for Novel Therapeutics

The design of novel bioactive compounds often leverages the principle of molecular hybridization, combining structural features from known active molecules to create new chemical entities with potentially enhanced or novel pharmacological profiles. The dicyclohexylamino acetic acid scaffold is a prime example of this strategy.

The Acetic Acid Moiety: A Privileged Structure in Drug Design

The acetic acid functional group and its derivatives are foundational components in a vast array of pharmaceuticals. Phenylacetic acid derivatives, for instance, are the cornerstone of many nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][] This group's ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of inflammatory prostaglandins, is well-documented.[][3] The acidic nature of this moiety is often crucial for interacting with the active sites of enzymes or receptors, making it a versatile anchor for designing targeted therapeutics.[4]

The Dicyclohexylamino Group: Modulator of Physicochemical Properties

The dicyclohexylamino group imparts two critical properties: high lipophilicity and significant steric bulk. The two cyclohexyl rings dramatically increase the molecule's affinity for nonpolar environments, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This property is particularly relevant for developing agents that target the central nervous system (CNS). Furthermore, the size and conformation of this group can influence how the molecule fits into a receptor's binding pocket, potentially conferring selectivity for specific enzyme isoforms or receptor subtypes.

Rationale for Investigation: Targeting Inflammation and Neurological Disorders

The combination of a proven anti-inflammatory scaffold (acetic acid) with a CNS-penetrant, lipophilic group (dicyclohexylamino) suggests several promising therapeutic avenues:

-

Anti-inflammatory and Analgesic Agents: Leveraging the known activities of acetic acid derivatives, these compounds could act as potent anti-inflammatory and analgesic agents, potentially with a modified safety and efficacy profile due to the dicyclohexyl substitution.

-

Anticonvulsant Agents: The high lipophilicity may facilitate CNS penetration, making these derivatives candidates for treating neurological disorders like epilepsy. Many existing anticonvulsants are small, lipophilic molecules that act on ion channels or neurotransmitter systems within the brain.[5]

Postulated Biological Activities and Mechanisms of Action

Based on structural analogy, we can postulate several key biological activities for dicyclohexylamino acetic acid derivatives and their underlying mechanisms.

Anti-inflammatory and Analgesic Activity

The most probable activity for this class is in the modulation of inflammatory and pain pathways. A structurally related compound, diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (ZL-5010), has demonstrated significant anti-inflammatory and analgesic effects.[6] The proposed mechanism for these effects is not direct COX inhibition, as seen with traditional NSAIDs, but rather the suppression of key pro-inflammatory cytokines.

Hypothesized Mechanism: The primary mechanism is likely the inhibition of the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] These cytokines are central mediators in the inflammatory cascade, responsible for recruiting immune cells, inducing fever, and sensitizing nociceptive pathways. By reducing their levels, dicyclohexylamino acetic acid derivatives could attenuate the downstream inflammatory response and alleviate pain.

Caption: Proposed anti-inflammatory mechanism via cytokine inhibition.

Anticonvulsant Activity

Given the scaffold's lipophilicity, CNS activity is a strong possibility. Anticonvulsant drugs typically function by reducing excessive neuronal firing.

Hypothesized Mechanism: The mechanism could involve one of two primary pathways common to antiepileptic drugs:

-

Modulation of Voltage-Gated Ion Channels: Blocking voltage-gated sodium or calcium channels to stabilize neuronal membranes and prevent the propagation of seizure activity.

-

Enhancement of GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter Gamma-Aminobutyric Acid (GABA), which dampens overall neuronal excitability.

A systematic screening process is essential to identify and characterize this potential activity.

Caption: A typical workflow for anticonvulsant drug screening.

Methodologies for Pharmacological Evaluation

To rigorously assess the proposed biological activities, a series of validated in vivo and in vitro assays are required. The following protocols provide a self-validating system for characterization.

In Vivo Anti-inflammatory and Analgesic Assays

These models are fundamental for establishing efficacy in a whole-organism context.

This is a classic model of acute inflammation.

-

Objective: To evaluate the anti-inflammatory effect of the test compounds on acute, localized edema.

-

Causality: Carrageenan injection induces a biphasic inflammatory response mediated first by histamine and serotonin, and later by prostaglandins, providing a robust model to test inhibitors of these pathways.[7]

-

Methodology:

-

Animal Grouping: Use male Wistar rats (150-200g), divided into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Compound groups (multiple doses, e.g., 10, 30, 100 mg/kg).

-

Compound Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan challenge.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average increase in the treated group.

-

-

This is a highly sensitive model for visceral pain, indicative of peripheral analgesic activity.[8]

-

Objective: To assess the peripheral analgesic activity of the test compounds.

-

Causality: Intraperitoneal injection of acetic acid causes irritation and induces the release of endogenous pain mediators like prostaglandins and bradykinin, leading to characteristic writhing behavior.[7]

-

Methodology:

-

Animal Grouping: Use Swiss albino mice (20-25g), grouped as described in Protocol 3.1.1.

-

Compound Administration: Administer compounds/controls 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.

-

Pain Induction: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.

-

Data Analysis: Calculate the percentage of pain inhibition.

-

% Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean in the treated group.

-

-

| Table 1: Representative Data Summary for In Vivo Assays | | :--- | :--- | :--- | :--- | | Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | % Inhibition of Writhing | | Vehicle Control | - | 0% | 0% | | Positive Control (Diclofenac) | 10 | 65.2% | 72.5% | | Test Compound A | 10 | Data | Data | | Test Compound A | 30 | Data | Data | | Test Compound A | 100 | Data | Data |

In Vitro Anti-inflammatory Assays

This assay directly tests the hypothesized mechanism of cytokine inhibition.

This method quantifies cytokine levels from stimulated immune cells.[6]

-

Objective: To determine if the test compounds inhibit the production of TNF-α and IL-1β in vitro.

-

Causality: Lipopolysaccharide (LPS) is a potent activator of macrophages and other immune cells, triggering a signaling cascade that results in the synthesis and release of TNF-α and IL-1β.

-

Methodology:

-

Cell Culture: Culture mouse peritoneal exudate cells or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the cultures to induce cytokine production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value (the concentration of compound required to inhibit 50% of cytokine production).

-

In Vivo Anticonvulsant Screening

These are the gold-standard initial screening models for antiepileptic drug discovery.[9]

This model identifies agents effective against generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent seizure spread.

-

Methodology:

-

Animal Grouping & Administration: Group and dose mice as previously described.

-

Seizure Induction: At the time of peak compound effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Protection is defined as the abolition of the hindlimb extension. Calculate the percentage of protected animals in each group.

-

This chemical-induced seizure model identifies agents effective against absence seizures.

-

Objective: To assess a compound's ability to elevate the seizure threshold.

-

Methodology:

-

Animal Grouping & Administration: Group and dose mice as previously described.

-

Seizure Induction: At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.

-

Data Analysis: Protection is defined as the absence of clonic seizures. Calculate the percentage of protected animals.

-

Structure-Activity Relationship (SAR) Considerations

Once initial activity is established, a systematic SAR study is crucial for optimizing potency and selectivity.[10] The dicyclohexylamino acetic acid scaffold offers several points for chemical modification.

Key Modification Points:

-

The Acetic Acid Moiety: The carboxylic acid can be replaced with bioisosteres like amides or esters to modulate solubility, metabolic stability, and binding interactions.[5]

-

The Cyclohexyl Rings: Substitution on the cyclohexyl rings (e.g., with methyl or halogen groups) can alter lipophilicity and steric interactions within the binding pocket.

-

The Linker: The length and nature of the chain connecting the amino group to the acid can be varied to optimize the spatial orientation of the key functional groups.

Caption: Key points for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The dicyclohexylamino acetic acid scaffold represents a promising, albeit under-investigated, area for therapeutic innovation. By leveraging the known pharmacological properties of its constituent parts, we can logically predict significant potential in treating inflammatory conditions, pain, and CNS disorders such as epilepsy. The true value of this chemical class, however, can only be unlocked through rigorous and systematic investigation.

The experimental framework provided in this guide—from broad in vivo screening for anti-inflammatory and anticonvulsant effects to specific in vitro assays to elucidate the mechanism of action—offers a clear and robust pathway for this exploration. Future research should focus on synthesizing a focused library of derivatives based on the SAR principles outlined, followed by a comprehensive evaluation using the described protocols. This methodical approach will be essential to identify lead compounds with optimal potency, selectivity, and safety profiles, ultimately determining the therapeutic utility of dicyclohexylamino acetic acid derivatives.

References

- (Reference inform

- (Reference inform

-

Science.gov. (n.d.). acetic acid-induced pain: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of analgesic activity of synthesized compounds against acetic acid induced writhing tests in mice. Retrieved from [Link]

-

Zhang, Q., Zhou, G., Lei, L., Yu, C., & Chen, N. (2012). [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. Nan Fang Yi Ke Da Xue Xue Bao, 32(4), 553-6. Retrieved from [Link]

-

BrainKart. (2017, December 27). Acetic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2007, September 1). Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. Retrieved from [Link]

-

Al-Ostath, A., Al-Qaisi, Z., El-Abadelah, M., & Voelter, W. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. Retrieved from [Link]

-

Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Effects of novel anti-inflammatory compounds on healing of acetic acid-induced gastric ulcer in rats. Retrieved from [Link]

- (Reference inform

-

Cejas, L. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Retrieved from [Link]

-

El-Sayed, M. K., El-henawy, A. A., Abdel-Aziz, H. A., & El-Sayed, M. S. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. Retrieved from [Link]

- (Reference inform

-

Peretz, A., Degani-Katzav, N., Tal-Or, P., Singh, N., Chernyshev, B., Weitman, M., ... & Attali, B. (n.d.). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. Retrieved from [Link]

- (Reference inform

-

Andres-Mach, M., Szewczyk, A., Zagaja, M., Szala-Rycaj, J., Lemieszek, M. K., Maj, M., ... & Kaminski, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7359. Retrieved from [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

-

Shirai, T., Kawasaki, Y., O'Rourke, K., Tokuda, H., & Nishino, N. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, biotechnology, and biochemistry, 77(6), 1363-1366. Retrieved from [Link]

-

(2025, August 4). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]

- (Reference inform

- (Reference inform

- (Reference inform

- (Reference inform

-

Chauhan, B., Kumar, R., Salahuddin, & et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3), 774-783. Retrieved from [Link]

- (Reference inform

-

Chauhan, A., Sharma, R., & Kumar, V. (2015). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLoS ONE, 10(8), e0135529. Retrieved from [Link]

- (Reference inform

-

Pharmacy 180. (n.d.). Arylacetic Acid Derivatives - Pharmacology. Retrieved from [Link]

- (Reference inform

Sources

- 1. brainkart.com [brainkart.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Strategic Utility of Dicyclohexylamine in the Isolation and Purification of Carboxylic Acid Intermediates: A Technical Guide

Introduction: Taming the Unruly Carboxylic Acid

In the landscape of pharmaceutical and fine chemical synthesis, the carboxylic acid moiety is a cornerstone functional group, pivotal to the structure and function of a vast array of molecules, from active pharmaceutical ingredients (APIs) to specialty polymers.[1] However, the very reactivity that makes carboxylic acids valuable can also present significant challenges in their isolation, purification, and handling. Many carboxylic acid intermediates exist as oils, amorphous solids, or are simply difficult to crystallize, complicating their purification by standard techniques. This technical guide delves into a robust and elegant solution to this common problem: the use of dicyclohexylamine (DCHA) to form stable, crystalline dicyclohexylammonium salts.[2]

This guide will provide an in-depth exploration of the chemical principles, practical applications, and detailed methodologies for utilizing DCHA as a strategic tool in the development and manufacturing of high-purity carboxylic acid intermediates. We will examine the underlying causality of experimental choices, from solvent selection to the precise control of pH, to provide a self-validating system of protocols for researchers, scientists, and drug development professionals.[2]

The Core Principle: From Intractable Oil to Crystalline Solid

Dicyclohexylamine is a secondary amine that functions as a strong organic base.[3] Its utility in forming intermediates from carboxylic acids lies in a simple acid-base reaction, which converts the carboxylic acid into a dicyclohexylammonium salt.[2][4] This transformation is often accompanied by a dramatic change in physical properties, most notably a transition from an oil or amorphous solid to a well-defined crystalline material.[2]

The crystalline nature of the dicyclohexylammonium salt offers several distinct advantages:

-

Enhanced Purification: Crystallization is a powerful purification technique. By converting the target carboxylic acid into a crystalline salt, impurities can be effectively removed through recrystallization, as they remain in the mother liquor.[2]

-

Improved Handling and Stability: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or hygroscopic materials.[2] The formation of the DCHA salt imparts stability to the carboxylic acid, protecting it from degradation.

-

Facilitation of Chiral Resolution: DCHA is a widely used resolving agent for racemic carboxylic acids. By forming diastereomeric salts with a racemic mixture of a chiral carboxylic acid, the resulting diastereomers can be separated based on their differential solubility, allowing for the isolation of a single enantiomer.[5]

Applications in Drug Development and Beyond

The application of DCHA to form carboxylic acid intermediates is particularly prevalent in the pharmaceutical industry, where purity and stereochemistry are of paramount importance.

Purification of N-Protected Amino Acids in Peptide Synthesis

In solid-phase and liquid-phase peptide synthesis, N-protected amino acids are fundamental building blocks.[2] Protecting groups like Carbobenzoxy (Cbz) or tert-Butoxycarbonyl (Boc) are essential for controlling the sequence of amino acid addition. However, these protected amino acids are frequently oils or amorphous solids that are challenging to purify.[2] The formation of their DCHA salts provides a reliable method for obtaining these crucial starting materials in high purity.[2]

Chiral Resolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Many NSAIDs, such as ibuprofen and naproxen, are chiral molecules where only one enantiomer possesses the desired therapeutic activity.[5] DCHA can be employed as a resolving agent to separate the racemic mixture of these drugs. For instance, in the resolution of naproxen, the (S)-enantiomer, which is the active form, can be selectively crystallized as its dicyclohexylammonium salt.[5] This process is a critical step in the manufacturing of enantiomerically pure NSAIDs.

Broader Utility in Organic Synthesis

Beyond these specific examples, DCHA is a versatile reagent in organic synthesis for the purification of a wide range of carboxylic acids, including aliphatic and aromatic acids.[4][6] The formation of DCHA salts can also be used to protect the carboxylic acid group during subsequent reactions.

Physicochemical Properties of Dicyclohexylamine and Representative Salts

A thorough understanding of the physicochemical properties of DCHA and its carboxylate salts is essential for their effective application.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | -2 | 256 |

| Dicyclohexylammonium Nitrate | C₁₂H₂₄N⁺ · NO₃⁻ | 244.34 | - | - |

| Dicyclohexylammonium salt of 7-phenoxyacetamido-3-methyl-3-cephem-4-carboxylic acid | - | - | 182-184 (dec.) | - |

| Dicyclohexylammonium salt of 7-phenoxyacetamido-3-methyl-2-cephem-4-carboxylic acid | - | - | 173-175 | - |

| Dicyclohexylammonium nitrite | C₁₂H₂₄N₂O₂ | 228.33 | - | - |

Note: Data compiled from various sources.[3][7][8][9] Melting points of salts can vary based on the specific carboxylic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the formation and cleavage of dicyclohexylammonium carboxylate salts.

Protocol 1: General Procedure for the Formation of a Dicyclohexylammonium Carboxylate Salt

This protocol describes the general method for converting a carboxylic acid into its dicyclohexylammonium salt for purification.

Materials:

-

Carboxylic acid

-

Dicyclohexylamine (DCHA)

-

Anhydrous diethyl ether (or other suitable solvent like ethyl acetate)

-

Hexane (optional, as a co-solvent)

-

Ice bath

-

Stirring apparatus

-

Vacuum filtration setup

Procedure:

-

Dissolution: Dissolve the crude carboxylic acid in a minimal amount of anhydrous diethyl ether.

-

Addition of DCHA: While stirring, slowly add one molar equivalent of dicyclohexylamine to the solution.

-

Precipitation: The dicyclohexylammonium salt will typically precipitate out of the solution upon the addition of DCHA.[2] If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.[2]

-

Enhancing Precipitation (Optional): To further enhance precipitation, a co-solvent such as hexane can be slowly added until the solution becomes turbid.[2]

-

Crystallization: Allow the mixture to stand at a reduced temperature (e.g., 4 °C) for a sufficient period to ensure complete crystallization.

-

Isolation: Collect the crystalline precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold diethyl ether or a mixture of diethyl ether and hexane to remove any soluble impurities.[2]

-

Drying: Dry the crystalline salt under vacuum to remove residual solvent.

Protocol 2: Liberation of the Free Carboxylic Acid from its Dicyclohexylammonium Salt

This protocol details the cleavage of the DCHA salt to recover the purified free carboxylic acid.

Materials:

-

Dicyclohexylammonium carboxylate salt

-

Ethyl acetate (or other suitable organic solvent)

-

10% Phosphoric acid solution (or 1M Sulfuric acid)

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspension: Suspend the dicyclohexylammonium carboxylate salt in ethyl acetate in a separatory funnel.[1]

-

Acidification: Add 10% phosphoric acid to the suspension with vigorous shaking.[1] Continue adding acid until the solid dissolves completely and two clear phases are observed. The pH of the lower aqueous phase should be acidic (pH 2-3).[1]

-

Phase Separation: Separate the organic layer containing the free carboxylic acid.

-

Extraction: Extract the aqueous layer with additional portions of ethyl acetate to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash with water until the aqueous washings are neutral (pH ~7).[2]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified free carboxylic acid, which may be an oil or a solid.[1]

Mechanistic Insights and Workflow Visualization

The formation and cleavage of dicyclohexylammonium carboxylate salts are governed by fundamental acid-base chemistry.

Mechanism of Salt Formation and Cleavage

The formation of the salt is a straightforward proton transfer from the carboxylic acid to the basic nitrogen atom of dicyclohexylamine. The resulting electrostatic attraction between the carboxylate anion and the dicyclohexylammonium cation leads to the formation of the salt.

The cleavage of the salt is achieved by introducing a stronger acid, such as phosphoric acid. The stronger acid protonates the carboxylate anion, regenerating the free carboxylic acid, and forms a salt with the dicyclohexylamine, which is typically soluble in the aqueous phase.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the formation and cleavage of dicyclohexylammonium carboxylate salts.

Caption: Workflow for the purification of a carboxylic acid via DCHA salt formation.

Caption: Workflow for the cleavage of a DCHA salt to yield the free carboxylic acid.

Spectroscopic Characterization

The formation of the dicyclohexylammonium salt can be readily confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Upon salt formation, the characteristic broad O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹) will disappear. A new set of broad N-H stretching bands will appear in the 2500-3000 cm⁻¹ region due to the dicyclohexylammonium cation. The sharp C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) will be replaced by a strong, typically broader, carboxylate anion (COO⁻) asymmetric stretching band at a lower frequency (around 1550-1610 cm⁻¹).

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (often a broad singlet between 10-13 ppm) will disappear. A new broad signal corresponding to the N-H protons of the dicyclohexylammonium cation will appear. The signals for the cyclohexyl protons of DCHA will also be present, typically in the 1-3 ppm region.

Conclusion: A Versatile Tool for the Modern Chemist

Dicyclohexylamine has established itself as an invaluable reagent in the toolkit of the modern synthetic chemist. Its ability to tame unruly carboxylic acids by converting them into well-behaved crystalline salts offers a simple, yet powerful, solution to common challenges in purification and handling.[2] From facilitating the synthesis of high-purity peptide building blocks to enabling the large-scale production of enantiomerically pure drugs, the strategic application of dicyclohexylamine continues to play a critical role in advancing chemical and pharmaceutical development. The principles and protocols outlined in this guide provide a comprehensive framework for leveraging this versatile amine to achieve greater efficiency and purity in the synthesis of carboxylic acid intermediates.

References

-

applications of dicyclohexylamine in the pharmaceutical industry today - Polyurethane catalyst. (2024, December 20). Retrieved from [Link]

-

Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. (2012, October 8). The Retort. Retrieved from [Link]

-

Chemical Properties and Uses of Dicyclohexylamine. (2024, January 4). Retrieved from [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

2-phenylpropionic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

INTRODUCTION In this experiment, you will be isolating the active ingredient in the anti-inflammatory drug Naproxen Sodium. Retrieved from [Link]

-

Dicyclohexylamine. Retrieved from [Link]

-

DICYCLOHEXYLAMINE. Ataman Kimya. Retrieved from [Link]

-

Dicyclohexylamine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

- Process for the preparation of dicyclohexylamine salts of cephalosporin derivatives, and their use. Google Patents.

-

Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia. ResearchGate. Retrieved from [Link]

-

Synthesis, properties and structural characteristics of aromatic carboxylic acid (2-hydroxyethyl)ammonium salts. (2017, November 6). Retrieved from [Link]

-

Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2022, May 6). PubMed. Retrieved from [Link]

-

Thermodynamic Studies on Melting of Aliphatic Dicarboxylic Acids. Retrieved from [Link]

-

Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. ResearchGate. Retrieved from [Link]

-

Dicyclohexylamine. Wikipedia. Retrieved from [Link]

-

Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. (2025, October 28). Retrieved from [Link]

-

Dicyclohexylamine. OECD Existing Chemicals Database. Retrieved from [Link]

-

Crystal structure of dicyclohexylammonium nitrate(V). (2014, May 1). NIH. Retrieved from [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH. Retrieved from [Link]

- Crystalline Fosaprepitant Dicyclohexylamine Salt And Its Preparation. Google Patents.

-

Advances in Formation of C—X Bonds via Cleavage of C—N Bond of Quaternary Ammonium Salts. Retrieved from [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl ethyl fumarate. Organic Syntheses Procedure. Retrieved from [Link]

-

Product Class 3: Carboxylic Acid Salts. Retrieved from [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. doc brown. Retrieved from [Link]

-

Synthesis of 2-phenylpropionic acid. PrepChem.com. Retrieved from [Link]

-

Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E)-Hept-2-enoic Acid and (E)-Oct-2-enoic Acid. (2016, June 3). MDPI. Retrieved from [Link]

-

1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL MEDICINE. (2024, January 15). Farmacia Journal. Retrieved from [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

- Preparation method for 2-phenylpropionic acid. Google Patents.

-

Synthesis and characterization of tetraphenylammonium salts. (2020, January 24). NIH. Retrieved from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Retrieved from [Link]

-

Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]

- 4. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. The Retort [www1.udel.edu]

- 6. atamankimya.com [atamankimya.com]

- 7. CH614447A5 - Process for the preparation of dicyclohexylamine salts of cephalosporin derivatives, and their use - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Crystal structure of dicyclohexylammonium nitrate(V) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation, Characterization, and Biological Context of N,N-Dicyclohexylglycine (N,N-DCG) in Plant Matrices

This guide provides an in-depth technical analysis of N,N-Dicyclohexylglycine (N,N-DCG) , focusing on its reported isolation from plant matrices, specifically Carica papaya (Papaya) and Abelmoschus esculentus (Okra). It addresses the compound's chemical properties, isolation protocols, and the critical analytical rigor required to distinguish this rare moiety from synthetic artifacts.

Executive Summary

N,N-Dicyclohexylglycine (N,N-DCG) is a rare nitrogenous compound characterized by a glycine backbone substituted with two bulky cyclohexyl rings. While dicyclohexyl moieties are ubiquitous in synthetic chemistry (e.g., as ligands or reagent byproducts like dicyclohexylurea), their presence in natural product biosynthesis is highly anomalous due to the steric hindrance and specific enzymatic requirements for such lipophilic attachments.

Recent high-resolution metabolomic profiling (UPLC-Q-TOF MS) has identified N,N-DCG as a constituent in the leaf extracts of Carica papaya and Abelmoschus esculentus , correlating with immunomodulatory activity. This guide outlines the isolation workflow, biological implications, and the mandatory validation steps required to rule out anthropogenic contamination.

Chemical Profile & Properties

Understanding the physicochemical nature of N,N-DCG is prerequisite for successful extraction.

| Property | Specification | Technical Note |

| IUPAC Name | 2-(Dicyclohexylamino)acetic acid | |

| Molecular Formula | Distinct from Dicyclohexylurea ( | |

| Exact Mass | 239.1885 Da | Requires <5 ppm mass accuracy for ID |

| Solubility | Lipophilic / Amphiphilic | Soluble in MeOH, EtOH, CHCl3; poor in cold water |

| pKa (Calc) | ~2.3 (Carboxyl), ~9.5 (Amine) | Zwitterionic behavior in neutral pH |

| Structural Feature | Sterically hindered tertiary amine | Low nucleophilicity due to cyclohexyl bulk |

Botanical Sources & Reported Occurrence

The primary literature identifying N,N-DCG as a natural phytoconstituent originates from metabolomic studies on subtropical crops.

Primary Source: Carica papaya (Papaya)

-

Part Used: Leaves (mature).

-

Extraction Solvent: Water (Hot extraction) or Ethanol/Water mixtures.

-

Context: Identified alongside Carpaine and flavonol glycosides in studies investigating macrophage activation.

Secondary Source: Abelmoschus esculentus (Okra)

-

Part Used: Leaves.

-

Detection: UPLC-Q-TOF MS profiling of leaf water extracts (OLW).

Extraction & Isolation Protocol

Objective: To extract and enrich N,N-DCG from leaf matrices while minimizing the co-extraction of chlorophyll and bulk proteins.

Step-by-Step Methodology

Phase 1: Matrix Preparation

-

Harvesting: Collect C. papaya leaves; wash with distilled water to remove surface contaminants (critical to avoid pesticide residues).

-

Lyophilization: Freeze-dry material at -50°C, 10 mTorr for 48 hours.

-

Pulverization: Grind to a fine powder (<40 mesh) using a cryo-mill to prevent thermal degradation.

Phase 2: Solvent Extraction (Polarity Gradient)

-

Primary Extraction: Suspend powder in Distilled Water (1:20 w/v) .

-

Conditions: Reflux at 80°C for 4 hours OR Ultrasonication (40 kHz) at 25°C for 60 mins.

-

Filtration: Vacuum filter through Whatman No. 1 paper.

-

Concentration: Rotary evaporate at 45°C to yield the Crude Water Extract (PLW).

Phase 3: Enrichment (Solid Phase Extraction - SPE)

To isolate N,N-DCG from the crude mix:

-

Conditioning: Activate a C18 SPE cartridge with MeOH followed by Water.

-

Loading: Load the aqueous extract (pH adjusted to 3.0 to protonate the amine and retain on C18 via hydrophobic interaction, or pH 7.0 for general retention).

-

Washing: Wash with 5% MeOH to remove highly polar sugars/salts.

-

Elution: Elute with 80-100% Methanol . N,N-DCG is lipophilic and will elute in the organic fraction.

Analytical Validation (The "Senior Scientist" Directive)

CRITICAL WARNING: The structure of N,N-DCG closely resembles N,N-Dicyclohexylurea (DCU) , a byproduct of the common coupling reagent DCC (Dicyclohexylcarbodiimide). In-depth validation is required to prove this is a metabolite and not a contaminant from lab plasticware or agricultural inputs.

UPLC-Q-TOF MS Parameters

-

Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 100% B over 20 mins.

-

Ionization: ESI Positive Mode (

). -

Target Ion: m/z 240.196 (Calculated for Protonated species).

Validation Workflow (DOT Diagram)

The following diagram illustrates the decision logic required to validate N,N-DCG authenticity.

Caption: Analytical decision tree for distinguishing authentic N,N-DCG from structural analogs and contaminants.

Biological Implications

The presence of N,N-DCG in Carica papaya extracts has been linked to specific immunomodulatory pathways.

Mechanism of Action: Macrophage Activation

Research indicates that extracts containing N,N-DCG stimulate RAW 264.7 macrophages , a critical component of the innate immune system.

-

Nitric Oxide (NO) Production: The compound/extract upregulates iNOS (inducible Nitric Oxide Synthase) expression.

-

Cytokine Release: Increases secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) necessary for pathogen defense.

-

Signaling Pathway: The activity is mediated via the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.

Immunomodulation Pathway Diagram

Caption: Proposed signaling cascade for macrophage activation by N,N-DCG containing extracts.

References

-

Immune-enhancing effects of Papaya and Okra extracts in RAW264.7 macrophages. Source: Jeju National University / Biomedical Science Letters (2019). Context: Primary identification of N,N-Dicyclohexylglycine (Compound #4) in leaf water extracts via UPLC-Q-TOF MS. URL:[Link]

-

PubChem Compound Summary: N,N-Dicyclohexylglycine ethyl ester. Source:[1] National Center for Biotechnology Information (2025). Context: Structural verification and chemical identifiers for the ester derivative. URL:[Link]

-

N,N'-Dicyclohexylcarbodiimide (DCC) and Dicyclohexylurea (DCU) Properties. Source: National Toxicology Program (NTP) / NIH. Context: Reference data for synthetic analogs to rule out artifacts during isolation. URL:[Link]

Sources

Foreword: The Senior Application Scientist's Perspective

An In-depth Technical Guide to Lipophilic Glycine Derivatives in Medicinal Chemistry

In the landscape of modern drug discovery, our pursuit is one of elegant solutions to complex biological problems. We seek molecules that are not only potent but also possess the precise physicochemical properties to reach their target and elicit a therapeutic effect. It is at this intersection of biology and physical chemistry that the study of lipophilic glycine derivatives becomes a compelling field of inquiry.

Glycine, the simplest of amino acids, offers a deceptively plain canvas. Yet, it is this very simplicity that makes it a privileged scaffold. It provides a reliable anchor point—a primary amine and a carboxylic acid—from which the medicinal chemist can build, titrate, and tune. By systematically introducing lipophilic character, we can transform a simple building block into a sophisticated molecular entity capable of crossing the formidable blood-brain barrier, engaging with membrane-bound transporters, or modulating ion channels.[1][2]

This guide is not intended as a mere academic review. Instead, it is a distillation of field-proven insights and practical methodologies. We will explore the causality behind synthetic choices, delve into the nuances of self-validating in vitro assays, and ground our discussion in the real-world context of therapeutic development. From the rational design of N-acylglycinamides targeting CNS disorders to the high-throughput synthesis of peptidomimetic libraries, our focus will remain on the practical application of this versatile chemical class. Join me as we unpack the strategies, protocols, and critical thinking required to harness the power of lipophilic glycine derivatives in your own research endeavors.

Chapter 1: Foundational Principles

The Strategic Imperative of Lipophilicity in Drug Design

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] It governs a molecule's ability to traverse biological membranes, a prerequisite for reaching intracellular or central nervous system (CNS) targets. The most significant of these is the blood-brain barrier (BBB), a highly selective barricade of endothelial cells sealed by tight junctions that protects the brain.[2] For a drug to enter the CNS via passive diffusion, it must shed its hydration shell and partition into the lipid-rich environment of the cell membrane.[2][3]

This property is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD), which describe the equilibrium distribution of a compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[4][5] While high lipophilicity can enhance membrane permeability, an excess can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and non-specific binding to plasma proteins and tissues, which can reduce the free concentration of the drug available to engage its target.[4] Therefore, the medicinal chemist's task is to achieve an optimal lipophilicity balance—high enough for membrane penetration but low enough to maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Glycine: A Privileged Scaffold for Lipophilic Modification

Glycine stands out as an ideal starting point for several reasons:

-

Simplicity and Versatility: As the only achiral proteinogenic amino acid, it eliminates the complexity of stereoisomers in initial library synthesis, simplifying SAR analysis. Its small size provides a non-intrusive core.

-

Synthetic Tractability: The primary amine of the glycine backbone is readily functionalized. It serves as a perfect nucleophilic handle for introducing a vast array of lipophilic moieties through robust and well-established N-acylation chemistry.[6][7]

-

Biocompatibility: As a natural amino acid, the glycine core is generally well-tolerated and can be recognized by biological systems, including amino acid transporters, which can be exploited for prodrug strategies.[][9]

By appending alkyl chains, aromatic rings, or complex heterocyclic systems to the glycine nitrogen, a chemist can systematically and predictably modulate the molecule's lipophilicity.

Key Therapeutic Targets for Glycine Derivatives

The strategic application of lipophilic glycine derivatives has been particularly fruitful in modulating CNS targets where BBB penetration is paramount.

-

NMDA Receptor Modulation: N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[10][11] Glycine acts as an obligatory co-agonist at a distinct binding site (the Glycine Modulatory Site, or GMS) on the GluN1 subunit of the receptor.[10][12] Modulating this site is a key strategy for treating CNS disorders linked to NMDA receptor hypofunction, such as schizophrenia.[11][13] Lipophilic glycine derivatives have been designed as both antagonists and modulators at this site.[14]

-

Glycine Transporter (GlyT) Inhibition: The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2.[15][16][17] GlyT1, found in glial cells and glutamatergic neurons, is responsible for glycine reuptake at excitatory synapses.[11] Inhibiting GlyT1 increases the local concentration of glycine, thereby enhancing NMDA receptor activity.[12][18] This makes GlyT1 a prime target for treating schizophrenia and other conditions related to NMDA hypofunction.[16][18][19] Lipophilic glycine derivatives form the core of many potent and selective GlyT1 inhibitor scaffolds.

Chapter 2: Synthetic Strategies and Control of Physicochemical Properties

Core Synthetic Methodologies

The beauty of the glycine scaffold lies in the straightforward and high-yielding reactions available for its modification.

This is the most fundamental approach. The reaction involves coupling the nucleophilic nitrogen of a glycine ester (e.g., ethyl glycinate) with an activated carboxylic acid, typically an acyl chloride or an acid anhydride.

-

Causality in Protocol: The use of a glycine ester (e.g., ethyl glycinate hydrochloride) is critical because the free carboxylic acid of glycine would interfere with the coupling reaction. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to deprotonate the amine hydrochloride salt, liberating the free amine to act as a nucleophile. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and prevent hydrolysis of the acylating agent.

For creating oligomers of N-substituted glycines (known as peptoids), the solid-phase "sub-monomer" method developed by Zuckermann et al. is exceptionally efficient.[20] This two-step iterative process allows for the precise installation of diverse side chains.[21][22]

-

Acylation: A resin-bound amine is acylated with a haloacetic acid, such as bromoacetic acid, activated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).

-

Displacement: The resulting α-bromoacetamide is then subjected to nucleophilic substitution with a primary amine. The lipophilic character of the desired side chain is introduced via this amine.

This method's power lies in the vast commercial availability of primary amines, allowing for the rapid generation of diverse peptoid libraries with finely tuned lipophilicity.[21][22]

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in medicinal chemistry for generating complex, peptide-like molecules, or "peptidomimetics," in a single step.[23][24][25] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using glycine as the carboxylic acid component and a lipophilic aldehyde or amine, one can rapidly synthesize a library of diverse derivatives. The reaction is atom-efficient and has been successfully adapted for solid-phase synthesis, making it suitable for high-throughput screening efforts.[26]

Mastering Lipophilicity: A Practical Guide to LogP/D Modulation

The choice of the N-substituent directly controls the final lipophilicity of the glycine derivative.

-

Aliphatic Chains: Each additional methylene (-CH2-) group typically increases the LogP by approximately 0.5 units. A simple N-octyl glycine will be significantly more lipophilic than an N-propyl glycine.[6]

-

Aromatic Rings: A phenyl group adds significant lipophilicity (LogP contribution ≈ +2.0). Substituents on the ring can further tune this property. Halogens (F, Cl, Br) increase lipophilicity, while polar groups (OH, NH2) decrease it.

-

Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors (e.g., amides, alcohols) can increase aqueous solubility and lower the LogD, even if the LogP remains high. This is a key strategy for balancing permeability with solubility.

Workflow Diagram: From Concept to Candidate

The following diagram illustrates a typical discovery workflow for developing a novel lipophilic glycine derivative.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Lipophilicity and Other Parameters Affecting Brain Penetration: Ingenta Connect [ingentaconnect.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 12. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder | MDPI [mdpi.com]

- 14. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. centaur.reading.ac.uk [centaur.reading.ac.uk]

Methodological & Application

Synthesis of 2-(Dicyclohexylamino)acetic Acid from Dicyclohexylamine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(dicyclohexylamino)acetic acid, a valuable building block in medicinal chemistry and materials science. This guide offers two robust protocols, catering to different strategic considerations in a research and development setting: a direct one-pot synthesis for efficiency and a two-step procedure via an ethyl ester intermediate, which can be advantageous for purification and scale-up. The causality behind experimental choices, safety protocols, and detailed characterization are emphasized to ensure scientific integrity and reproducibility.

Introduction

2-(Dicyclohexylamino)acetic acid, also known as N,N-dicyclohexylglycine, is a disubstituted amino acid derivative. Its sterically hindered nature, conferred by the two cyclohexyl groups, imparts unique physicochemical properties that are leveraged in various applications. It serves as a key intermediate in the synthesis of pharmaceuticals, as a ligand in organometallic chemistry, and as a component in the development of novel materials. The synthesis of this compound from dicyclohexylamine is a fundamental transformation that can be approached through several synthetic strategies.

Synthetic Strategies and Mechanistic Considerations

The formation of 2-(dicyclohexylamino)acetic acid from dicyclohexylamine involves the N-alkylation of a secondary amine. This nucleophilic substitution reaction can be achieved through two primary routes, each with its own merits and mechanistic nuances.

Strategy 1: One-Pot Direct N-Alkylation

This approach involves the direct reaction of dicyclohexylamine with a haloacetic acid, typically bromoacetic acid, in the presence of a base. The base is crucial for neutralizing the hydrobromic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of dicyclohexylamine acts as a nucleophile, attacking the electrophilic carbon of bromoacetic acid and displacing the bromide ion. The added base then deprotonates the resulting ammonium salt to yield the final product.

Figure 1: Workflow for the one-pot synthesis of 2-(dicyclohexylamino)acetic acid.

Strategy 2: Two-Step Synthesis via Ethyl Ester Intermediate

This strategy involves an initial N-alkylation of dicyclohexylamine with an ester of a haloacetic acid, such as ethyl bromoacetate. The resulting ethyl 2-(dicyclohexylamino)acetate is then hydrolyzed to the desired carboxylic acid. This method can offer advantages in terms of purification, as the intermediate ester is often less polar and more amenable to chromatographic separation from unreacted starting materials and byproducts.

Mechanism:

-

N-Alkylation: Similar to the one-pot synthesis, this step is an SN2 reaction where dicyclohexylamine displaces the bromide from ethyl bromoacetate. A base is required to neutralize the HBr formed.

-

Ester Hydrolysis: The ester is cleaved to the carboxylic acid, typically under basic conditions (saponification) followed by an acidic workup. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and ethanol. Acidification protonates the carboxylate to yield the final product.

Figure 2: Workflow for the two-step synthesis of 2-(dicyclohexylamino)acetic acid.

Experimental Protocols

Safety Precautions:

-

Dicyclohexylamine: Corrosive and toxic. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[1][2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

-

Bromoacetic Acid: Highly toxic and corrosive. Causes severe skin burns and eye damage.[3] Handle with extreme care in a fume hood and use appropriate PPE.[3]

-

Ethyl Bromoacetate: Lachrymator and toxic. Handle in a fume hood with appropriate PPE.

-

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[1][3][4]

Protocol 1: One-Pot Synthesis of 2-(Dicyclohexylamino)acetic Acid

This protocol prioritizes operational simplicity and time efficiency.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Dicyclohexylamine | 181.32 | 10.0 g | 0.055 | 1.0 |

| Bromoacetic Acid | 138.95 | 8.4 g | 0.061 | 1.1 |

| Potassium Carbonate | 138.21 | 15.2 g | 0.110 | 2.0 |

| Acetone | - | 150 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| Hydrochloric Acid (1M) | - | As needed | - | - |

| Saturated NaCl solution | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dicyclohexylamine (10.0 g, 0.055 mol), potassium carbonate (15.2 g, 0.110 mol), and acetone (150 mL).

-

Addition of Bromoacetic Acid: While stirring the suspension, add bromoacetic acid (8.4 g, 0.061 mol) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot acetone or ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure 2-(dicyclohexylamino)acetic acid.

-

Protocol 2: Two-Step Synthesis via Ethyl 2-(Dicyclohexylamino)acetate

This protocol may offer a higher purity product due to the ease of purifying the intermediate ester.

Step 1: Synthesis of Ethyl 2-(Dicyclohexylamino)acetate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Dicyclohexylamine | 181.32 | 10.0 g | 0.055 | 1.0 |

| Ethyl Bromoacetate | 167.00 | 10.0 g | 0.060 | 1.1 |

| Potassium Carbonate | 138.21 | 15.2 g | 0.110 | 2.0 |

| Acetonitrile | - | 150 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| Saturated NaCl solution | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dicyclohexylamine (10.0 g, 0.055 mol), potassium carbonate (15.2 g, 0.110 mol), and acetonitrile (150 mL).

-

Addition of Ethyl Bromoacetate: Add ethyl bromoacetate (10.0 g, 0.060 mol) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

-

Work-up:

-

After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to give crude ethyl 2-(dicyclohexylamino)acetate, which can be purified by column chromatography on silica gel if necessary.

-